1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Overview
Description
PDD-00017272 is a potent poly (ADP ribose) glycohydrolase (PARG) inhibitor.
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds related to 1-[(2,4-Dimethyl-1,3-Thiazol-5-yl)methyl]-N-(1-Methylcyclopropyl)-3-[(2-Methyl-1,3-Thiazol-5-yl)methyl]-2,4-Dioxoquinazoline-6-Sulfonamide show potential in anticancer therapy. A study demonstrated that polyfunctional substituted 1,3-thiazoles, which are structurally related to the compound , exhibit significant anticancer activity across various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. This highlights the compound's relevance in cancer research and potential therapeutic applications (Turov, 2020).
Synthetic Pathways and Derivatives
Research on the synthesis of sulfonamides and 1,3-oxazine-2,4-diones from arylsulfonyl isocyanates and diketene, involving reactions with N-heteroaromatic compounds, is pertinent to understanding the synthesis and potential derivatives of the compound . This demonstrates the compound's chemical versatility and potential for creating various biologically active derivatives (Alizadeh, Zohreh, & Zhu, 2008).
Heterocyclic Substituents and Anticancer Activity
A comparative analysis of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents, including thiazolyl groups, showed a significant impact on anticancer activity. This suggests that the structural components of 1-[(2,4-Dimethyl-1,3-Thiazol-5-yl)methyl]-N-(1-Methylcyclopropyl)-3-[(2-Methyl-1,3-Thiazol-5-yl)methyl]-2,4-Dioxoquinazoline-6-Sulfonamide may confer notable anticancer properties (Konovalenko et al., 2022).
Molecular Transformations and Derivatives
Studies on molecular transformations and synthesis of related thiazole derivatives provide insights into the chemical behavior and potential pharmaceutical applications of the compound. This includes research on the synthesis of dimethyl sulfomycinamate and various thiazole derivatives, indicating the compound's potential in developing new pharmaceuticals (Bagley et al., 2003).
properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-13-20(34-15(3)25-13)12-27-19-6-5-17(35(31,32)26-23(4)7-8-23)9-18(19)21(29)28(22(27)30)11-16-10-24-14(2)33-16/h5-6,9-10,26H,7-8,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEXRJYTAZZRPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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